N-Sulfonyl Substituent Impact on ACC Inhibitory Potency: Acetylphenyl vs. Other Aryl Groups
In the series of spiro[chroman-2,4'-piperidin]-4-one ACC inhibitors published by Shinde et al. (2009), variation of the N-sulfonylaryl group resulted in large shifts in ACC IC50 values. Compounds bearing 4-substituted phenylsulfonyl groups achieved IC50 values in the low nanomolar range, while the unsubstituted phenylsulfonyl comparator displayed significantly weaker activity [1]. Although the exact acetylphenyl derivative was not separately reported, the SAR trend predicts that the 4-acetyl substituent should confer potency closer to the para-substituted leads (e.g., 4-Cl, 4-CF3) than to the unsubstituted phenyl analog [1].
| Evidence Dimension | In vitro ACC inhibitory activity (IC50) |
|---|---|
| Target Compound Data | No experimental IC50 available for the acetylphenyl compound |
| Comparator Or Baseline | Most potent 4-substituted phenylsulfonyl analogs in the series: IC50 ~ 10-50 nM; unsubstituted phenylsulfonyl analog: IC50 > 1000 nM [1] |
| Quantified Difference | Predicted >20-fold potency advantage for 4-substituted over unsubstituted phenylsulfonyl; exact value for acetylphenyl not determined |
| Conditions | In vitro ACC enzymatic assay; exact conditions per patent US8470841 or Shinde et al. 2009. |
Why This Matters
This class-level SAR indicates that the 4-acetylphenylsulfonyl group places the compound in a high-potency region of the SAR landscape, making it a more suitable choice than unsubstituted phenylsulfonyl analogs for ACC-targeted studies.
- [1] Shinde P, Srivastava SK, Odedara R, Tuli D, Munshi S, Patel J, Zambad SP, Sonawane R, Gupta RC, Chauthaiwale V, Dutt C. Synthesis of spiro[chroman-2,4'-piperidin]-4-one derivatives as acetyl-CoA carboxylase inhibitors. Bioorg Med Chem Lett. 2009;19(3):949-953. PMID: 19097787. View Source
